molecular formula C14H17NO2 B2359137 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone CAS No. 1797095-92-1

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2359137
CAS No.: 1797095-92-1
M. Wt: 231.295
InChI Key: LKHLUXCJIOJFKN-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the furan moiety. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of the furan ring via functional group interconversion and coupling reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone: can be compared with other bicyclic compounds and furan derivatives.

    Zwitterions: Compounds with similar structural features but different functional groups.

Uniqueness

  • The unique combination of a bicyclic core and a furan ring sets this compound apart from other similar molecules.
  • Its specific stereochemistry (1R,5S) also contributes to its distinct properties and potential applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-13(10(2)17-9)14(16)15-11-4-3-5-12(15)7-6-11/h3-4,8,11-12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHLUXCJIOJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2C3CCC2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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